Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate CAS number search
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate CAS number search
Technical Whitepaper: Synthesis, Characterization, and Utility of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS 113444-44-3)
Executive Summary
As a Senior Application Scientist specializing in heterocyclic chemistry, I present this technical whitepaper to detail the structural analytics, mechanistic synthesis, and pharmaceutical utility of Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate (CAS 113444-44-3). This compound serves as a critical orthogonal building block and intermediate in the synthesis of highly functionalized 4(5)-cyanoimidazoles, which are foundational scaffolds in modern drug discovery.
Chemical Identity & Structural Analytics
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate is a halogenated imidazole ester. The presence of the bromine atom at the C-2 position and the propyl group at the C-5 position makes it a highly valuable precursor for palladium-catalyzed cross-coupling reactions and further functionalization[1]. The compound is cataloged under the EPA CompTox identifier[2].
Table 1 summarizes the core physicochemical properties and identifiers of the compound[1][3].
| Property | Value |
| Chemical Name | Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate |
| CAS Number | 113444-44-3 |
| Molecular Formula | C9H13BrN2O2 |
| Molecular Weight | 261.12 g/mol |
| Exact Mass | 260.016 g/mol |
| InChIKey | KKVQODVXTZLJLO-UHFFFAOYSA-N |
| SMILES | CCCC1=C(N=C(N1)Br)C(=O)OCC |
Mechanistic Causality in Imidazole Functionalization
The synthesis of CAS 113444-44-3 relies on the regioselective bromination of Ethyl 5-propyl-1H-imidazole-4-carboxylate (CAS 97749-91-2)[1][4]. As established by , the transformation of alkylimidazoles into cyanoimidazoles requires precise electronic control[5].
Mechanistic Insight: The C-2 position of the imidazole ring is highly susceptible to electrophilic aromatic substitution. However, the addition of molecular bromine (Br₂) generates hydrobromic acid (HBr) as a byproduct. Without intervention, HBr protonates the basic imidazole nitrogen, forming an imidazolium cation. This drastically reduces the electron density of the heteroaromatic ring, effectively halting further electrophilic attack. To circumvent this, sodium acetate (NaOAc) is introduced as a mild basic buffer. NaOAc scavenges the generated HBr, maintaining the nucleophilicity of the imidazole substrate and driving the reaction to completion.
Following bromination, the ester is converted to an amide (CAS 113444-47-6) using ammonium hydroxide, which is subsequently dehydrated using phenylphosphonic dichloride (PhPOCl₂) to yield the target cyanoimidazole[6][7].
Figure 1: Synthetic workflow for preparing 4(5)-cyanoimidazoles via CAS 113444-44-3.
Self-Validating Experimental Protocols
In drug development, batch-to-batch reproducibility is paramount. The following step-by-step methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each step in real-time.
Protocol A: Regioselective Bromination (Synthesis of CAS 113444-44-3)
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Preparation: Dissolve 1.0 equivalent of Ethyl 5-propyl-1H-imidazole-4-carboxylate (CAS 97749-91-2) in a suitable organic solvent (e.g., glacial acetic acid)[4].
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Buffering: Add 2.5 equivalents of anhydrous sodium acetate (NaOAc). Validation Check: Ensure complete dissolution or uniform suspension to guarantee effective acid scavenging before proceeding.
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Electrophilic Addition: Cool the reaction mixture to 0–5 °C. Dropwise, add 1.1 equivalents of Br₂. Validation Check: The reaction mixture will initially turn deep red-brown. As the electrophilic substitution proceeds, the color will gradually fade, providing visual confirmation of bromine consumption.
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Propagation: Allow the mixture to warm to room temperature and stir for 18 hours[8].
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Quenching (Failsafe): Add an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Validation Check: Any residual red-brown tint must completely disappear, confirming the neutralization of unreacted Br₂ and preventing oxidative damage during organic workup.
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Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify via silica gel chromatography to isolate the product (Expected yield: ~56%)[8].
Protocol B: Conversion to Cyanoimidazole
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Amidation: Treat the isolated Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate with concentrated ammonium hydroxide (NH₄OH)[6]. Stir until Thin-Layer Chromatography (TLC) confirms the complete disappearance of the ester starting material. Isolate 2-Bromo-5-propyl-3H-imidazole-4-carboxamide (CAS 113444-47-6)[7].
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Dehydration: React the isolated amide with phenylphosphonic dichloride (PhPOCl₂) for 12 hours[6]. Expert Insight: PhPOCl₂ is chosen over harsher dehydrating agents (like P₂O₅ or POCl₃) to prevent degradation of the functionalized imidazole ring, ensuring higher purity profiles.
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Final Isolation: Quench carefully with water, extract, and purify to yield 2-Bromo-5-propyl-3H-imidazole-4-carbonitrile (Expected yield: ~88%)[6].
Pharmaceutical Applications & Downstream Utility
The strategic placement of the bromo, propyl, and ester/cyano groups on the imidazole core makes CAS 113444-44-3 an invaluable precursor. The C-2 bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for the rapid synthesis of 2-aryl or 2-amino substituted imidazoles. Furthermore, cyanoimidazoles derived from this pathway are frequently utilized as bioisosteres or key pharmacophores in the development of antihypertensive agents (such as Angiotensin II receptor blockers) and novel antimicrobial compounds[5].
Table 2 summarizes the quantitative reaction metrics for this synthetic pathway[6][8].
| Step | Reactant | Reagents | Product | CAS Number | Yield |
| 1. Bromination | Ethyl 5-propyl-1H-imidazole-4-carboxylate | Br₂, NaOAc | Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate | 113444-44-3 | 56% |
| 2. Amidation | Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate | NH₄OH | 2-Bromo-5-propyl-3H-imidazole-4-carboxamide | 113444-47-6 | Quantitative |
| 3. Dehydration | 2-Bromo-5-propyl-3H-imidazole-4-carboxamide | PhPOCl₂ | 2-Bromo-5-propyl-3H-imidazole-4-carbonitrile | N/A | 88% |
References
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EPA CompTox Chemicals Dashboard. "Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate - Chemical Details". URL:[Link]
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Leone-Bay, A., & Glaser, L. (1987). "An Efficient Method for the Preparation of 4(5)-Cyanoimidazoles". Synthetic Communications, 17(12), 1409-1412. URL:[Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. ethyl 2-bromo-4-propyl-5-imidazolecarboxylate - CAS号 113444-44-3 - 摩熵化学 [molaid.com]
- 4. 5-丙基-1H-咪唑-4-羧酸乙酯 - CAS号 97749-91-2 - 摩熵化学 [molaid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Bromo-5-propyl-3H-imidazole-4-carboxylic acid amide - CAS号 113444-47-6 - 摩熵化学 [molaid.com]
- 7. 2-Bromo-5-propyl-3H-imidazole-4-carboxylic acid amide - CAS号 113444-47-6 - 摩熵化学 [molaid.com]
- 8. ethyl 2-bromo-4-propyl-5-imidazolecarboxylate - CAS号 113444-44-3 - 摩熵化学 [molaid.com]
